L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-
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Overview
Description
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- typically involves the protection of the amino group of L-Proline with a Boc group. This can be achieved through the reaction of L-Proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the proline ring.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields free L-Proline, which can then be further modified .
Scientific Research Applications
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-alanyl-: Another Boc-protected amino acid derivative.
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-: A similar compound with a different amino acid sequence.
Uniqueness
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications .
Properties
CAS No. |
1609388-46-6 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
AZGABNOEFBPTEM-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
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